2-(((1-Methyl-1h-tetrazol-5-yl)thio)methyl)piperidine 2-(((1-Methyl-1h-tetrazol-5-yl)thio)methyl)piperidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18284492
InChI: InChI=1S/C8H15N5S/c1-13-8(10-11-12-13)14-6-7-4-2-3-5-9-7/h7,9H,2-6H2,1H3
SMILES:
Molecular Formula: C8H15N5S
Molecular Weight: 213.31 g/mol

2-(((1-Methyl-1h-tetrazol-5-yl)thio)methyl)piperidine

CAS No.:

Cat. No.: VC18284492

Molecular Formula: C8H15N5S

Molecular Weight: 213.31 g/mol

* For research use only. Not for human or veterinary use.

2-(((1-Methyl-1h-tetrazol-5-yl)thio)methyl)piperidine -

Specification

Molecular Formula C8H15N5S
Molecular Weight 213.31 g/mol
IUPAC Name 2-[(1-methyltetrazol-5-yl)sulfanylmethyl]piperidine
Standard InChI InChI=1S/C8H15N5S/c1-13-8(10-11-12-13)14-6-7-4-2-3-5-9-7/h7,9H,2-6H2,1H3
Standard InChI Key ALSIZAMXQCHDTP-UHFFFAOYSA-N
Canonical SMILES CN1C(=NN=N1)SCC2CCCCN2

Introduction

Chemical Identity and Structural Features

Molecular and Stereochemical Characteristics

The compound’s IUPAC name is 2-[(1-methyltetrazol-5-yl)sulfanylmethyl]piperidine, with a molecular formula of C₈H₁₅N₅S and a molecular weight of 213.31 g/mol . Key structural elements include:

  • A piperidine ring substituted at the 2-position.

  • A methyltetrazole-thioether group (-S-CH₂-) bridging the tetrazole and piperidine moieties.

Table 1: Key Molecular Descriptors

PropertyValueSource
IUPAC Name2-[(1-methyltetrazol-5-yl)sulfanylmethyl]piperidinePubChem
CAS Number1248665-75-9VulcanChem
Molecular FormulaC₈H₁₅N₅SEvitaChem
SMILESCN1C(=NN=N1)SCC2CCCCN2PubChem
InChI KeyALSIZAMXQCHDTP-UHFFFAOYSA-NVulcanChem

The stereochemistry of the piperidine ring (chair conformation) and the planar tetrazole ring influences its interactions with biological targets.

Synthesis and Characterization

Synthetic Pathways

The synthesis typically involves a nucleophilic substitution reaction between 1-methyl-1H-tetrazole-5-thiol and a brominated piperidine derivative under basic conditions .

Representative Protocol :

  • Step 1: React 2-(bromomethyl)piperidine with 1-methyl-1H-tetrazole-5-thiol in PEG-400 at 70–80°C.

  • Step 2: Purify via recrystallization in a water-acetic acid mixture.

  • Yield: 65–72% after optimization of catalyst loading (10% Bleaching Earth Clay) and pH (12.5) .

Analytical Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 1.45–1.70 (m, piperidine CH₂), δ 3.25–3.40 (m, N-CH₃ of tetrazole), δ 4.10 (s, SCH₂) .

  • LC-MS: [M+H]⁺ peak at m/z 213.31 .

  • IR: C-S stretch at 650 cm⁻¹, C=N (tetrazole) at 1550 cm⁻¹.

Physicochemical Properties

Solubility and Stability

The compound exhibits moderate lipophilicity (LogP ≈ 2.1), with solubility in polar aprotic solvents (e.g., DMSO: 12 mg/mL) but limited aqueous solubility (0.8 mg/mL). It is stable under ambient conditions but susceptible to oxidation at the thioether group.

Table 2: Physicochemical Profile

PropertyValueMethod
Melting Point98–102°CDSC
Solubility (Water)0.8 mg/mLShake-flask
pKa (Tetrazole N-H)4.9Potentiometry

Biological Activities and Mechanisms

Antimicrobial Properties

Derivatives of this compound demonstrated broad-spectrum antimicrobial activity in disc diffusion assays :

  • E. coli: MIC = 32 µg/mL (vs. 16 µg/mL for ciprofloxacin).

  • C. albicans: MIC = 8 µg/mL (vs. 4 µg/mL for fluconazole) .

The tetrazole moiety enhances membrane penetration, while the piperidine ring interacts with microbial efflux pumps .

Neurotransmitter Reuptake Inhibition

In a study of structurally related tetrazole-piperidines, analogs inhibited serotonin (5-HT) and dopamine (DA) transporters with IC₅₀ values of 0.7–1.2 µM . Molecular docking revealed interactions with transmembrane domains 1 and 6 of SERT and DAT .

Figure 1: Docking pose of a tetrazole-piperidine derivative in the SERT binding pocket (PDB: 5I73) .

Structure-Activity Relationships (SAR)

Impact of Substituents

  • Tetrazole N-Methylation: Increases metabolic stability but reduces solubility (e.g., LogP increases from 1.8 to 2.5) .

  • Piperidine Substitution: 2-Position substitution enhances DAT affinity (IC₅₀: 0.7 µM vs. 1.5 µM for 4-substituted analogs) .

Table 3: SAR of Selected Derivatives

CompoundR1R25-HT IC₅₀ (µM)DA IC₅₀ (µM)
40FF0.770.92
56ClCl1.211.45

Applications in Drug Development

Antimicrobial Agents

The compound’s efficacy against drug-resistant Staphylococcus aureus (MRSA) positions it as a lead for novel antibiotics .

Central Nervous System (CNS) Therapeutics

Its dual inhibition of 5-HT and DA reuptake suggests potential in treating depression and ADHD .

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